

Synthesis and structural analysis of H-Leu-ile-OH

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Compound of Interest

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An In-depth Technical Guide to the Synthesis and Structural Analysis of **H-Leu-Ile-OH**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and detailed structural analysis of the dipeptide L-leucyl-L-isoleucine (**H-Leu-Ile-OH**). The methodologies presented are based on established principles of solution-phase peptide synthesis and modern analytical techniques, offering a robust framework for researchers in peptide chemistry and drug development.

Introduction

The dipeptide **H-Leu-Ile-OH**, composed of L-leucine and L-isoleucine, serves as a fundamental building block in peptide and protein chemistry.[1][2] Its synthesis and characterization are crucial for various applications, including its use as a reference standard, in the development of new therapeutic peptides, and for studying enzyme kinetics.[3] The synthesis of a specific peptide bond requires a controlled strategy to prevent unwanted side reactions and polymerization.[4] This is achieved by using protecting groups for the amino and carboxyl termini that are not involved in the desired amide bond formation.[5][6][7]

This document outlines a complete workflow for the synthesis of **H-Leu-Ile-OH** using a classical solution-phase approach with the tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting group strategy.[4][8] It further details the purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and structural elucidation using Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and an overview of X-ray crystallography.

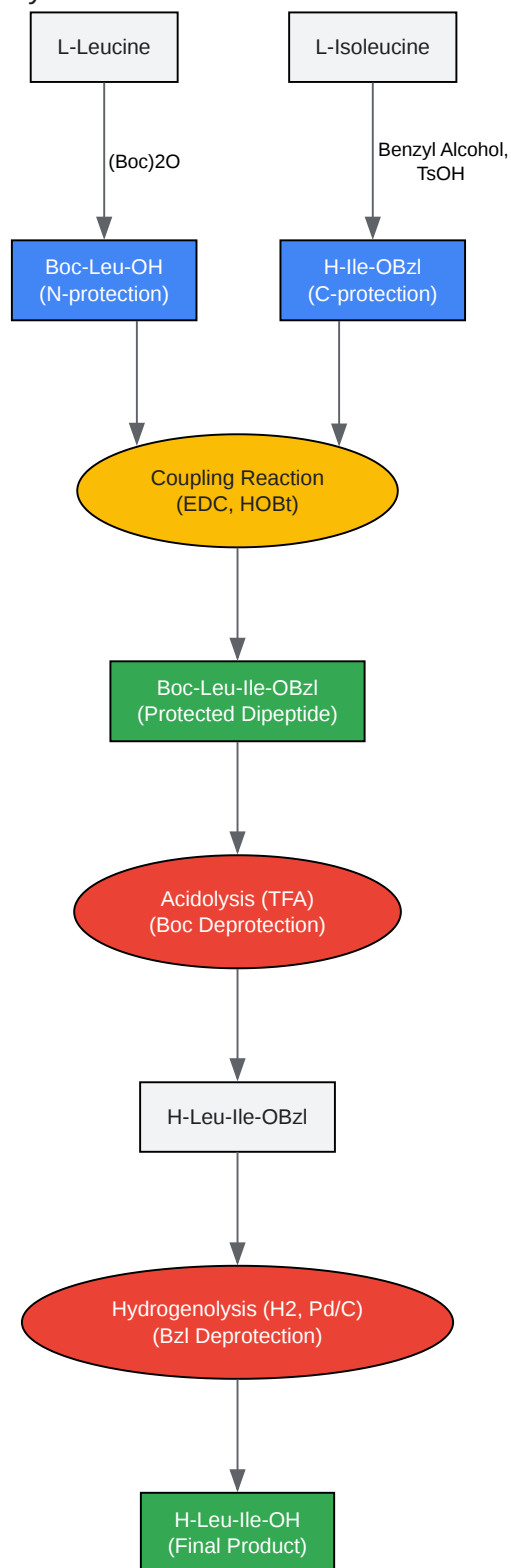
Synthesis of H-Leu-Ile-OH

The synthesis of **H-Leu-Ile-OH** is performed in a multi-step solution-phase process. The core strategy involves protecting the N-terminus of leucine and the C-terminus of isoleucine, coupling the two modified amino acids, and finally removing the protecting groups to yield the desired dipeptide.[5]

Synthesis Workflow

The overall synthetic pathway is illustrated below. It begins with the protection of the individual amino acids, followed by a coupling reaction facilitated by a carbodiimide reagent, and concludes with deprotection steps to yield the final product.[4][8]

Synthesis Workflow for H-Leu-Ile-OH

[Click to download full resolution via product page](#)Caption: Solution-phase synthesis workflow for **H-Leu-Ile-OH**.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Leucine (Boc-Leu-OH)

- Dissolve L-leucine in a 1:1 mixture of dioxane and water.
- Add sodium hydroxide (NaOH) solution to adjust the pH to approximately 9-10.
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH with NaOH.
- Stir the reaction mixture at room temperature overnight.
- Wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.
- Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Leu-OH.

Protocol 2: Synthesis of L-Isoleucine Benzyl Ester (H-Ile-OBzl)

- Suspend L-isoleucine and a catalytic amount of p-toluenesulfonic acid (TsOH) in benzyl alcohol.
- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- After the reaction is complete (monitored by TLC), cool the mixture.
- Add diethyl ether to precipitate the product as its tosylate salt.
- Filter the solid, wash with diethyl ether, and dry under vacuum.
- Neutralize the salt with a suitable base (e.g., NaHCO₃ solution) and extract with an organic solvent to obtain the free ester, H-Ile-OBzl.

Protocol 3: Coupling to form Boc-Leu-Ile-OBzl

- Dissolve Boc-Leu-OH (1 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in dry dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere and cool to 0 °C.[8]
- In a separate flask, dissolve H-Ile-OBzl (1 eq.) in dry DCM/DMF.
- Add the H-Ile-OBzl solution to the cooled Boc-Leu-OH solution.
- Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.) to the mixture.[9][10]
- Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
- Work up the reaction by washing with dilute acid, base, and brine, then dry the organic layer and evaporate the solvent.
- Purify the crude product by flash chromatography to obtain pure Boc-Leu-Ile-OBzl.

Protocol 4: Deprotection to form **H-Leu-Ile-OH**

- Boc Deprotection: Dissolve the protected dipeptide, Boc-Leu-Ile-OBzl, in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA).[8][11] Stir for 1-2 hours at room temperature.
- Evaporate the solvent and excess TFA under reduced pressure.
- Benzyl Deprotection: Dissolve the resulting intermediate (H-Leu-Ile-OBzl·TFA) in methanol.
- Add Palladium on carbon (Pd/C, 10 wt. %) catalyst.
- Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
- Filter the mixture through Celite to remove the catalyst and wash with methanol.
- Evaporate the solvent to yield the crude **H-Leu-Ile-OH**.

Synthesis Data

Step	Starting Materials	Reagents	Product	Typical Yield (%)	Purity (%) (crude)
1. N-protection	L-Leucine	(Boc) ₂ O, NaOH	Boc-Leu-OH	90 - 98	>95
2. C-protection	L-Isoleucine	Benzyl Alcohol, TsOH	H-Ile-OBzl	85 - 95	>95
3. Coupling	Boc-Leu-OH, H-Ile-OBzl	EDC·HCl, HOBt	Boc-Leu-Ile-OBzl	75 - 90	~85-90
4. Deprotection	Boc-Leu-Ile-OBzl	1. TFA/DCM 2. H ₂ , Pd/C	H-Leu-Ile-OH	90 - 99	~80-90

Purification

Purification of the final dipeptide is essential to remove unreacted starting materials, reagents, and byproducts from the synthesis.[\[12\]](#) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying peptides.[\[13\]](#)

RP-HPLC Protocol

- **Sample Preparation:** Dissolve the crude **H-Leu-Ile-OH** powder in a minimal amount of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
- **Column Equilibration:** Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
- **Injection and Elution:** Inject the sample onto the column. Elute the dipeptide using a linear gradient of acetonitrile in water, with 0.1% TFA in both solvents. A typical gradient might be 5% to 40% acetonitrile over 30-40 minutes.[\[13\]](#)
- **Fraction Collection:** Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 or 220 nm).
- **Purity Analysis:** Analyze the collected fractions using analytical RP-HPLC to confirm purity (>98%).

- Lyophilization: Pool the pure fractions, freeze them, and lyophilize to obtain the final product as a white, fluffy powder.[\[13\]](#)

HPLC Parameters

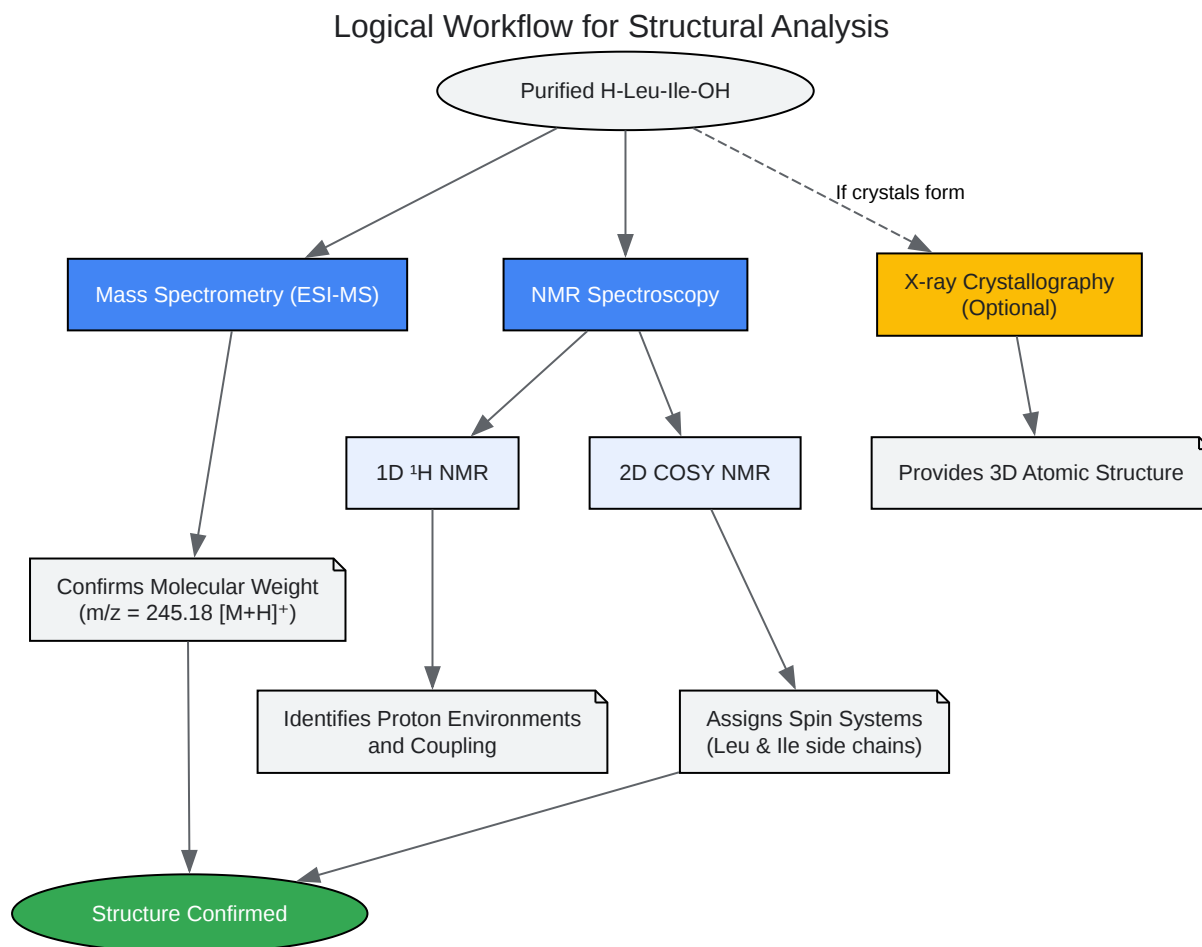
Parameter	Preparative RP-HPLC	Analytical RP-HPLC
Column	C18, 10 µm particle size, 250 x 21.2 mm	C18, 5 µm particle size, 150 x 4.6 mm
Mobile Phase A	0.1% TFA in Water	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile	0.1% TFA in Acetonitrile
Gradient	5-40% B over 30 min	5-60% B over 20 min
Flow Rate	20 mL/min	1 mL/min
Detection	UV at 220 nm	UV at 214 nm
Typical Retention	~15-20 min (Varies with exact system)	~10-15 min (Varies with exact system)

Structural Analysis

A combination of analytical techniques is required to confirm the identity, structure, and purity of the synthesized **H-Leu-Ile-OH**.

Structural Analysis Workflow

The logical flow for confirming the structure of the synthesized dipeptide involves sequential analysis by Mass Spectrometry and NMR spectroscopy. X-ray crystallography can be pursued for definitive 3D structural information if suitable crystals can be obtained.



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Caption: Logical workflow for the structural analysis of **H-Leu-Ile-OH**.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.

- Protocol: Dissolve a small amount of the purified peptide in a water/acetonitrile/formic acid solution and infuse it directly into the mass spectrometer.
- Expected Result: The theoretical monoisotopic mass of **H-Leu-Ile-OH** ($C_{12}H_{24}N_2O_3$) is 244.1787 g/mol [\[1\]](#) In positive ion mode, the expected primary ion is the protonated molecule $[M+H]^+$. Differentiating between leucine and isoleucine can be challenging but is possible through tandem MS (MS/MS) by analyzing specific fragmentation patterns of the side chains.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Ion	Theoretical m/z	Observed m/z (Typical)
$[M+H]^+$	245.1860	245.1855 ± 0.001
$[M+Na]^+$	267.1679	267.1674 ± 0.001

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution.[\[17\]](#)[\[18\]](#) For a dipeptide, 1H NMR provides information about the chemical environment of each proton, while 2D experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, which is essential for assigning specific resonances to the leucine and isoleucine residues.[\[19\]](#)[\[20\]](#)

- Protocol: Dissolve ~5 mg of the lyophilized peptide in 0.6 mL of a deuterated solvent (e.g., D_2O or $DMSO-d_6$). Record 1H and COSY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Expected 1H NMR Data (in D_2O): The chemical shifts can vary slightly based on pH and concentration. The order of the amino acids in the peptide sequence influences the chemical shifts, particularly of the α -protons.[\[19\]](#)[\[20\]](#)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity
Leucine (Leu)		
α -H	~4.1 - 4.3	dd
β -H ₂	~1.6 - 1.8	m
γ -H	~1.5 - 1.7	m
δ -CH ₃ (2)	~0.9	d
Isoleucine (Ile)		
α -H	~3.9 - 4.1	d
β -H	~1.8 - 2.0	m
γ -CH ₂	~1.2 - 1.5	m
γ -CH ₃	~0.9	d
δ -CH ₃	~0.8 - 0.9	t

- 2D COSY Analysis: The COSY spectrum will show cross-peaks between coupled protons (typically 2-3 bonds apart). This allows for the unambiguous assignment of the side-chain protons for both leucine and isoleucine by "walking" through the spin systems, starting from the distinct α -proton signals.[\[19\]](#)[\[20\]](#)

X-ray Crystallography

For an unambiguous determination of the three-dimensional solid-state structure, single-crystal X-ray diffraction is the definitive method.[\[21\]](#)

- Protocol: This involves growing a high-quality single crystal of the dipeptide, which can be a challenging process.[\[13\]](#)[\[22\]](#) This is typically achieved by slowly evaporating the solvent from a saturated solution of the peptide or by vapor diffusion methods. Once a suitable crystal is obtained, it is mounted and exposed to an X-ray beam to collect diffraction data, which is then used to solve and refine the atomic structure.[\[21\]](#)[\[23\]](#)

- Expected Outcome: The analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the peptide backbone and the side chains in the crystal lattice.[24][25]

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